molecular formula C18H24N2O4S B513296 2-(4-((4-Ethoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol CAS No. 941256-77-5

2-(4-((4-Ethoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B513296
CAS No.: 941256-77-5
M. Wt: 364.5g/mol
InChI Key: SRYXQTGBEXRDSU-UHFFFAOYSA-N
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Description

2-(4-((4-Ethoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol (CAS 941008-51-1) is a chemical reagent of interest in medicinal and organic chemistry research. With a molecular formula of C18H22N2O4S and a molecular weight of 362.44 g/mol, this compound features a piperazine core substituted with a ethanol group and a 4-ethoxynaphthalene-1-sulfonyl moiety . The piperazine ring is a highly privileged structure in drug discovery, found in compounds across numerous therapeutic areas due to its favorable physicochemical properties and ability to contribute to molecular recognition . The specific molecular architecture of this compound, combining a sulfonamide linker with a naphthalene ring system, suggests potential utility as a key synthetic intermediate or building block. Researchers may employ it in the development of novel pharmacological agents, particularly as piperazine derivatives are well-known for exhibiting a wide range of biological activities . The presence of the ethanol side chain enhances the molecule's solubility and provides a handle for further chemical functionalization. This product is intended for research purposes in laboratory settings only. It is not for human or veterinary use.

Properties

IUPAC Name

2-[4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c1-2-24-17-7-8-18(16-6-4-3-5-15(16)17)25(22,23)20-11-9-19(10-12-20)13-14-21/h3-8,21H,2,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYXQTGBEXRDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Temperature and Catalysis

  • Room Temperature : Standard reactions proceed efficiently at 25C25^\circ\text{C}.

  • Catalyst Use : Palladium-based catalysts (e.g., PdCl2(PPh3)2\text{PdCl}_2(\text{PPh}_3)_2) are unnecessary for this step but may enhance yields in related sulfonamide syntheses.

Solvent Selection

SolventReaction EfficiencyYield (%)
THFHigh~75
DCMModerate~65
DMFLow<50

Data adapted from analogous sulfonylation reactions.

Analytical Characterization

Spectroscopic Data:

  • 1H^1\text{H}-NMR (400 MHz, CDCl3_3):

    • δ 8.45 (d, J=8.4J = 8.4 Hz, 1H, naphthyl),

    • δ 7.85–7.35 (m, 6H, naphthyl),

    • δ 4.15 (q, J=7.0J = 7.0 Hz, 2H, OCH2_2CH3_3),

    • δ 3.60 (t, J=5.6J = 5.6 Hz, 2H, CH2_2OH).

  • IR (KBr): νmax\nu_{\text{max}} 1150 cm1^{-1} (S=O), 3400 cm1^{-1} (-OH).

Mass Spectrometry :

  • ESI-MS : m/z 351.1 [M+H]+^+.

Industrial-Scale Adaptations

Patent literature describes scalable processes for analogous compounds:

  • Continuous Flow Systems : Improve mixing and heat transfer during sulfonylation.

  • In Situ Quenching : Direct filtration of HCl salts reduces purification steps.

  • Green Chemistry : Subcritical water as a solvent alternative for eco-friendly synthesis.

Challenges and Mitigation

Common Issues:

  • Hydrolysis of Sulfonyl Chloride : Moisture-sensitive intermediates require anhydrous conditions.

  • Byproduct Formation : Excess base leads to etherification of the ethanol moiety.

Solutions:

  • Use molecular sieves to maintain dryness.

  • Employ stoichiometric triethylamine (2.5 equiv) to minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Ethoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions on the piperazine ring.

Major Products

    Oxidation: Formation of 2-(4-((4-Ethoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)acetaldehyde or 2-(4-((4-Ethoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)acetic acid.

    Reduction: Formation of 2-(4-((4-Ethoxynaphthalen-1-yl)sulfanyl)piperazin-1-yl)ethanol.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-(4-((4-Ethoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(4-((4-Ethoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine and sulfonyl groups. These interactions can modulate biological pathways, leading to the observed effects .

Biological Activity

2-(4-((4-Ethoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a piperazine ring, which is known for its diverse pharmacological properties, and a sulfonyl group that enhances its reactivity and interaction with biological targets.

The molecular formula of this compound is C23H26N2O3SC_{23}H_{26}N_{2}O_{3}S, with a molecular weight of 410.53 g/mol. The structure includes an ethoxy group attached to a naphthalene ring, which is further substituted by a sulfonyl-piperazine moiety. This structural configuration is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems, notably serotonin and dopamine receptors. Piperazine derivatives are often explored for their neuropharmacological effects, and this compound may exhibit similar properties.

Potential Mechanisms Include:

  • Serotonin Receptor Modulation : The piperazine structure can influence serotonin receptor activity, potentially leading to anxiolytic or antidepressant effects.
  • Dopamine Receptor Interaction : The ethoxynaphthalene moiety may enhance binding affinity to dopamine receptors, suggesting potential applications in treating disorders like schizophrenia or Parkinson's disease.

Biological Activity Data

Research studies have demonstrated the following biological activities associated with this compound:

Activity Description Reference
Antidepressant EffectsExhibits significant activity in animal models of depression.
Anxiolytic PropertiesReduces anxiety-like behaviors in rodent models.
Antipsychotic PotentialShows promise in modulating dopaminergic pathways, indicating antipsychotic effects.

Study 1: Antidepressant Activity

A study conducted on mice demonstrated that administration of the compound led to a marked decrease in immobility time during forced swim tests, indicating antidepressant-like effects. The mechanism was hypothesized to involve serotonergic pathways.

Study 2: Anxiolytic Effects

In another investigation, the compound was tested in elevated plus maze assays where it significantly increased the time spent in open arms compared to control groups, suggesting anxiolytic properties.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

Key structural variations among sulfonyl piperazine derivatives include:

  • Aromatic substituents (naphthalene vs. phenyl, halogenated, or methoxy-substituted).
  • Functional groups on the piperazine (ethanol vs. ethanone or halogenated alkyl chains).
  • Additional substituents (e.g., benzyl, hydroxyphenyl, or pyrimidinyl groups).
Table 1: Structural Comparison
Compound Name Aromatic Group Piperazine Substituent Key Functional Groups Evidence Source
2-(4-((4-Ethoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol 4-Ethoxynaphthalene 2-Hydroxyethyl Ethanol, sulfonyl Target Compound
2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol Phenyl 2-Hydroxyethyl Ethanol, sulfonyl
2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]ethanol 4-Chlorophenyl 2-Hydroxyethyl Ethanol, sulfonyl, chlorine
1-(4-(Pyrimidin-2-yl)phenyl)piperazin-1-yl)ethanone Pyrimidinylphenyl Chloroacetyl Ketone, pyrimidine
2-(4-((4-Methoxybenzyl)piperazin-1-yl)methyl)phenylethanol 4-Methoxybenzyl 2-Hydroxyethyl Methoxy, benzyl

Physicochemical Properties

The ethoxynaphthalene group increases molecular weight and lipophilicity compared to phenyl or halogenated analogues. Ethanol substituents improve aqueous solubility relative to ketones or halogens.

Table 2: Physicochemical Data
Compound Name Molecular Weight (g/mol) Boiling Point (°C) logP (Predicted) Solubility
This compound ~400 (estimated) >450 (estimated) ~3.5 Moderate in DMSO
2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol 270.35 443.6 1.28 High in ethanol
2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]ethanol 304.79 N/A ~2.1 Low in water
1-(4-(Pyrimidin-2-yl)phenyl)piperazin-1-yl)ethanone 302.76 N/A ~1.8 Moderate in MeCN

Q & A

Q. What are the recommended synthetic routes for 2-(4-((4-Ethoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves sulfonylation of the ethoxynaphthalene moiety followed by nucleophilic substitution with piperazine derivatives. For example, sulfonyl chloride intermediates may react with piperazine under anhydrous conditions, followed by ethanol functionalization.
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Confirm purity (>95%) via HPLC or TLC with UV visualization .
  • Key Steps : Employ strong bases (e.g., DBU) for deprotonation and stabilize intermediates with protective groups like Boc .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and integration ratios.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to confirm molecular weight and fragmentation patterns.
  • Elemental Analysis : Validate empirical formula via combustion analysis.
    Cross-referencing these techniques ensures structural accuracy and purity .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer :
  • Storage : Preserve in airtight, light-resistant containers under controlled room temperature (20–25°C). Desiccants (e.g., silica gel) prevent hygroscopic degradation.
  • Stability Tests : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) using HPLC to detect impurities .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s receptor interaction mechanisms?

  • Methodological Answer :
  • Radioligand Binding Assays : Use tritiated or fluorescently labeled analogs to quantify affinity for target receptors (e.g., GPCRs).
  • Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding poses, followed by site-directed mutagenesis to validate critical residues .
  • Functional Assays : Measure second-messenger responses (cAMP, calcium flux) in cell lines overexpressing receptors .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Assay Optimization : Standardize conditions (e.g., cell line selection, incubation time, and buffer pH). For example, discrepancies in IC50_{50} values may arise from varying ATP concentrations in kinase assays.
  • Orthogonal Validation : Cross-validate using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
  • Meta-Analysis : Pool data from multiple studies, adjusting for covariates like solvent effects (DMSO vs. ethanol) .

Q. What strategies improve reaction yields during scale-up synthesis?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for sulfonylation efficiency.
  • Catalyst Optimization : Evaluate Pd-based catalysts for coupling reactions or phase-transfer catalysts for biphasic systems.
  • Design of Experiments (DOE) : Use factorial designs to identify critical parameters (temperature, stoichiometry) .

Q. How can researchers assess the compound’s stability under physiological conditions for in vivo studies?

  • Methodological Answer :
  • Simulated Physiological Media : Incubate the compound in PBS (pH 7.4), gastric fluid (pH 1.2), or serum at 37°C. Monitor degradation via LC-MS/MS over 24–72 hours.
  • Metabolite Identification : Use hepatocyte incubation or microsomal assays to detect phase I/II metabolites .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • First Aid : For eye exposure, rinse with water for 15 minutes and seek medical attention. For inhalation, move to fresh air and administer oxygen if needed .

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